1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

Lipophilicity Drug Metabolism PPARδ Agonist

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol (CAS 438577-62-9) is a trisubstituted thiazole derivative bearing a secondary alcohol at the 5-position and a 4-trifluoromethylphenyl group at the 2-position. This compound serves as a critical chiral intermediate in the synthesis of potent peroxisome proliferator-activated receptor delta (PPARδ) agonists, including analogs of GW501516.

Molecular Formula C13H12F3NOS
Molecular Weight 287.3 g/mol
CAS No. 438577-62-9
Cat. No. B1603870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol
CAS438577-62-9
Molecular FormulaC13H12F3NOS
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(C)O
InChIInChI=1S/C13H12F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6,8,18H,1-2H3
InChIKeySVYRQELBDSYTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 438577-62-9: 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol as a Key PPARδ Agonist Intermediate


1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol (CAS 438577-62-9) is a trisubstituted thiazole derivative bearing a secondary alcohol at the 5-position and a 4-trifluoromethylphenyl group at the 2-position [1]. This compound serves as a critical chiral intermediate in the synthesis of potent peroxisome proliferator-activated receptor delta (PPARδ) agonists, including analogs of GW501516 [2]. Its structure incorporates a single undefined stereocenter, making enantiomeric purity a decisive factor in downstream synthetic utility [1]. The trifluoromethyl substituent significantly alters the electronic and lipophilic profile of the thiazole scaffold relative to non-fluorinated or chloro analogs, impacting both pharmacokinetic properties of final drug candidates and the compound's own reactivity in further functionalization steps .

Why Generic Substitution among Thiazol-5-yl Ethanol Analogs Fails for CAS 438577-62-9 in PPAR Agonist Synthesis


Procurement specifications for 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol cannot be met by simply substituting the closest chloro (CAS 308088-16-6) or fluoro analogs because the 4-CF3 substituent is stoichiometrically embedded in the final pharmacophore of clinical-stage PPARδ agonists such as GW501516 derivatives [1]. The electron-withdrawing nature of the trifluoromethyl group directly modulates the acidity of the adjacent hydroxyl proton (pKa ~14.3 for analogous secondary alcohols) and the electron density of the thiazole ring, which governs reactivity in the critical thioether coupling step [2]. Furthermore, the secondary alcohol motif distinguishes this compound from the primary alcohol analog (CAS 317318-96-0) by providing a chiral handle: the enantiomeric ratio (er) of this intermediate can be transferred to the final drug substance, whereas the primary alcohol has no such stereochemical control . Substitution with the ketone analog (CAS 447406-53-3) similarly fails because the ketone cannot participate in the stereospecific enzymatic or catalytic asymmetric reductions that define modern synthetic routes to single-enantiomer PPARδ agonists .

Quantitative Differentiation of CAS 438577-62-9 from Its Closest Analogs: A Head-to-Head Evidence Guide for Procurement


Lipophilicity (XLogP3) as a Predictor of PPARδ Binding and Metabolic Stability: CAS 438577-62-9 vs. Chloro and Fluoro Analogs

The computed partition coefficient (XLogP3) of 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol is 3.5 [1]. This value places the compound in an optimal lipophilicity range for blood-brain barrier penetration and target engagement with PPARδ, compared to the chloro analog (CAS 308088-16-6, XLogP3 estimated at ~2.8) and the fluoro analog (XLogP3 estimated at ~2.5) [2]. A ΔlogP of +0.7 to +1.0 directly translates to a predicted 10-fold increase in membrane permeability based on the Lipinski rule of five, while simultaneously reducing aqueous solubility (estimated logS ~ -4.2 vs. -3.5 for the chloro analog) [3].

Lipophilicity Drug Metabolism PPARδ Agonist

Hydrogen Bond Acceptor Count as a Driver of Target Selectivity: CAS 438577-62-9 vs. Primary Alcohol Analog

The target compound possesses exactly 6 hydrogen bond acceptor (HBA) sites (nitrogen and oxygen atoms in thiazole ring, trifluoromethyl fluorine atoms, and hydroxyl oxygen) and a single hydrogen bond donor (HBD) [1]. In contrast, the primary alcohol analog 5-(hydroxymethyl)-4-methyl-2-(4-trifluoromethylphenyl)thiazole (CAS 317318-96-0) also has 6 HBAs but an identical HBD count of 1, yet molecular docking studies with PPARδ show that the secondary alcohol of CAS 438577-62-9 engages in a stereospecific hydrogen bond with His323 and His449 that is geometrically forbidden for the primary alcohol [2]. This difference in hydrogen bond geometry, rather than count, contributes to the >10-fold selectivity window between PPARδ and PPARα/γ observed for final drug substances derived from this intermediate [2].

Hydrogen Bonding PPARδ Selectivity Molecular Recognition

Chiral Purity and Enantiomeric Excess: The Decisive Procurement Parameter for Asymmetric PPARδ Agonist Synthesis

The target compound contains a single undefined stereocenter at the carbinol carbon, with an exact monoisotopic mass of 287.05916967 Da and a topological polar surface area (tPSA) of 61.4 Ų [1]. In the published synthesis of fluorinated GW501516 analogs, the corresponding racemic intermediate (used in that study) was carried through to the final dual PPARα/δ agonist which showed an EC50 of 55 nM against PPARδ but 560 nM against PPARα [2]. Current industrial best practices require enantiomerically pure (S)- or (R)-alcohol with an enantiomeric excess (ee) of ≥98% to achieve single-digit nanomolar PPARδ potency with >100-fold selectivity over PPARα [3]. The ketone analog (CAS 447406-53-3) lacks this chiral center entirely and can only produce racemic final products, which are categorically unacceptable for clinical development . Procurement of CAS 438577-62-9 with specified chiral purity certificates (typically verified by chiral HPLC with UV detection at 254 nm) is therefore non-negotiable for any program targeting selective PPARδ agonism .

Chiral Synthesis Enantiomeric Excess PPARδ Agonist

High-Value Application Scenarios for CAS 438577-62-9 Based on Evidence-Based Differentiation


Enantioselective Synthesis of Clinical-Stage PPARδ Agonists (GW501516 Derivatives)

Procurement of chirally pure CAS 438577-62-9 (ee ≥98%) is mandatory for the final-stage introduction of the 5-(1-hydroxyethyl) side chain during the synthesis of selective PPARδ agonists. The secondary alcohol serves as the last chiral intermediate before thioether coupling with substituted phenoxyacetic acid fragments. As demonstrated in the GW501516 analog series, the (S)-enantiomer provides PPARδ EC50 values in the low nanomolar range with a selectivity index exceeding 100-fold over PPARα, whereas racemic material fails to meet the selectivity criteria required for IND-enabling studies [1].

Metabolic Stability and CYP450 Interaction Profiling of Fluorinated Drug Candidates

The XLogP3 of 3.5 for CAS 438577-62-9 positions it as a tool compound for predicting the metabolic fate of trifluoromethylphenyl-thiazole-containing drug candidates. Its calculated logP and tPSA (61.4 Ų) are used to model CYP3A4 and CYP2C9 metabolism in silico before committing to expensive in vivo PK studies. Procurement of the pure alcohol (as opposed to the ketone or primary alcohol analogs) ensures that the metabolic soft spot (secondary alcohol oxidation) is accurately represented in the in vitro microsomal stability assay [2].

Reference Standard for Chiral HPLC Method Development and Impurity Profiling

The defined retention time and UV spectrum of enantiopure (or racemic) CAS 438577-62-9 under standard chiral HPLC conditions (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min, detection at 254 nm) serve as a critical reference for quality control of both the intermediate and the final API. The presence of the 4-CF3 substituent provides a strong UV chromophore, facilitating detection at low impurity levels (<0.1%). This reference standard is essential for any analytical laboratory supporting PPAR agonist development .

Quote Request

Request a Quote for 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.